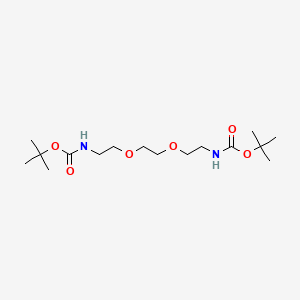

Boc-NH-PEG2-NH-Boc

Descripción general

Descripción

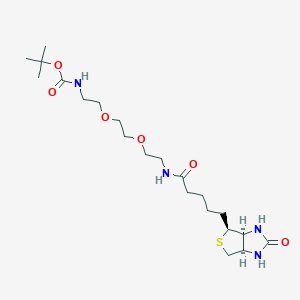

Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent . It contains two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile . This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups .

Synthesis Analysis

This compound is a crosslinker with a PEG spacer group . Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxyl groups or NHS esters . The protected amines can be regenerated by weak acidic conditions .Molecular Structure Analysis

The molecular structure of this compound includes two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile .Chemical Reactions Analysis

This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups . The free amine, typically in the form of TFA or HCl salt, can react with carboxyl or NHS ester .Physical and Chemical Properties Analysis

This compound has a molecular weight of 348.4 . It is soluble in water and aqueous media . The compound is stored at -20°C .Aplicaciones Científicas De Investigación

Aplicaciones de Investigación Médica

Boc-NH-PEG2-NH-Boc se utiliza en la investigación médica debido a sus dos grupos protectores Boc y un espaciador PEG hidrofílico. Los grupos protectores Boc son lábiles al ácido, lo que los hace útiles en la síntesis de polipéptidos y otras biomoléculas donde se requiere una protección temporal de los grupos amino .

Sistemas de Administración de Fármacos

El enlace PEG hidrofílico de este compuesto aumenta la solubilidad en agua, lo cual es beneficioso en los sistemas de administración de fármacos. Se puede utilizar para modificar agentes terapéuticos para mejorar su solubilidad y estabilidad en medios acuosos .

Nanotecnología

En nanotecnología, this compound se puede aplicar para crear materiales o dispositivos a nanoescala. Su capacidad para mejorar la solubilidad y la biocompatibilidad lo hace adecuado para la construcción de nanopartículas para diversas aplicaciones .

Investigación de Nuevos Materiales

El compuesto participa en la investigación de nuevos materiales, donde contribuye al desarrollo de materiales innovadores con propiedades mejoradas, como una mayor solubilidad o biocompatibilidad .

Cultivo Celular

this compound se utiliza en aplicaciones de cultivo celular. El espaciador PEG puede ayudar en la modificación de la superficie para reducir la adsorción de proteínas y la adhesión celular, lo cual es crucial para muchos experimentos in vitro .

Soporte para la Síntesis de Ligandos y Polipéptidos

El compuesto apoya la síntesis de ligandos y polipéptidos al proporcionar un enlace estable entre moléculas mientras protege los grupos amino durante el proceso de síntesis .

Compuestos de Polímeros Injertados

También se utiliza en la síntesis de compuestos de polímeros injertados, donde actúa como un espaciador que conecta diferentes cadenas de polímeros o como un grupo protector durante los procesos de polimerización .

Recubrimientos Funcionales

Por último, this compound se aplica en el desarrollo de recubrimientos funcionales modificados con polietilenglicol que requieren una mejor solubilidad en agua o una interacción reducida con las moléculas biológicas .

Mecanismo De Acción

Target of Action

Boc-NH-PEG2-NH-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The this compound linker connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, forming a ternary complex . This leads to ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this system, this compound can selectively degrade target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other biomolecules .

Safety and Hazards

Direcciones Futuras

High-quality Boc-NH-PEG2-NH-Boc derivatives can be widely used in drug delivery, ADC linkers, tissue engineering, and medical devices . The compound’s ability to increase solubility and stability and reduce the immunogenicity of peptides and proteins makes it a promising tool for future research and applications .

Análisis Bioquímico

Biochemical Properties

Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent containing an amine group and a Boc protected amine. It is a crosslinker with a PEG spacer group. Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxylic groups or NHS esters. This makes this compound a useful tool for modifying proteins, peptides, and other materials by amino or other acid-reactive chemical groups.

Cellular Effects

It is known that polyethylene glycolation, a process that this compound can be used for, increases solubility and stability and reduces the immunogenicity of peptides and proteins. It also inhibits nonspecific binding of charged molecules to the modified surface.

Molecular Mechanism

The molecular mechanism of this compound largely depends on its use in the modification of proteins, peptides, and other materials. The free amines in this compound can react with carboxylic groups or NHS esters, leading to the formation of stable amide bonds. This allows for the modification of target molecules, altering their properties and potentially their function.

Temporal Effects in Laboratory Settings

It is known that the Boc protecting groups in this compound are acid labile and can be deprotected under mild acidic conditions .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOKAWABMPUDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

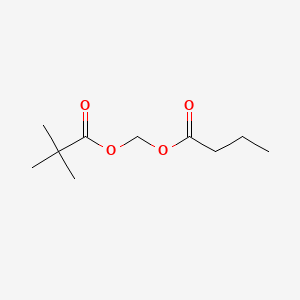

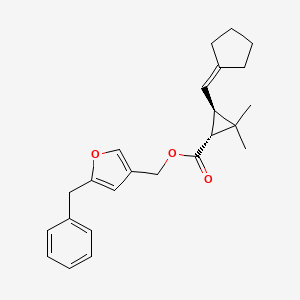

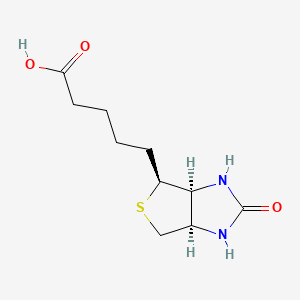

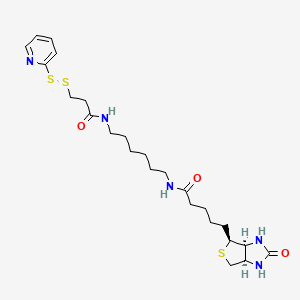

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

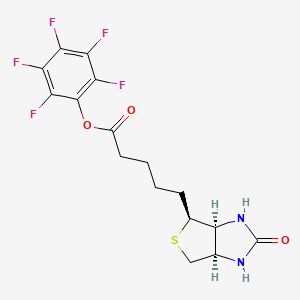

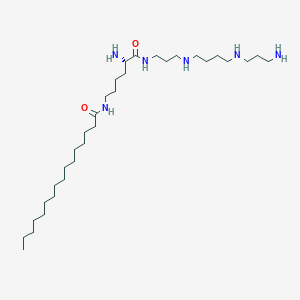

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)